tetrafluoro-1,3-benzothiazol-2-amine
Description
Significance of Fluorine in Heterocyclic Systems for Advanced Molecular Design
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in modern drug design due to the unique properties of the fluorine atom. nih.gov Its small size means it often acts as a bioisostere of a hydrogen atom, while its high electronegativity, the strongest of all elements, can significantly alter the electronic properties of a molecule. nih.govresearchgate.net
Key effects of fluorination on heterocyclic systems include:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can block metabolism at specific sites, prolonging the compound's duration of action. researchgate.net
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov This is a critical factor for the bioavailability of many therapeutic agents.
Binding Affinity: The polarized C-F bond can engage in favorable interactions with biological targets, such as enzymes and receptors. Fluorine can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate. researchgate.net
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines. nih.gov This alteration can affect a molecule's ionization state at physiological pH, influencing its solubility, receptor binding, and pharmacokinetic profile.
These attributes have made fluorinated heterocycles increasingly vital in the pharmaceutical, agricultural, and materials science industries. researchgate.netresearchgate.net
Table 1: Physicochemical Effects of Fluorine in Molecular Design
| Property Affected | Consequence of Fluorination | Scientific Rationale |
|---|---|---|
| Metabolic Resistance | Increased in vivo half-life | High C-F bond energy resists enzymatic cleavage. researchgate.net |
| Lipophilicity | Generally increased | Enhances permeability across cellular membranes. nih.gov |
| Binding Interactions | Can increase target affinity | Fluorine acts as a hydrogen bond acceptor and engages in dipole interactions. researchgate.net |
| Acidity/Basicity (pKa) | Alters ionization state | Strong electron-withdrawing effect influences adjacent functional groups. nih.gov |
Evolution of Research on Benzothiazole (B30560) Derivatives and Fluorinated Analogues
Research into benzothiazole derivatives has a rich history, driven by the discovery of their wide-ranging biological activities. The benzothiazole nucleus is a common structural motif in compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. benthamscience.comnih.gov
Early research focused on the synthesis of various 2-substituted benzothiazoles, establishing the importance of the C-2 position for biological activity. benthamscience.com The development of synthetic methodologies has been a continuous focus, with modern approaches emphasizing efficiency and green chemistry principles. mdpi.com
The strategic introduction of fluorine into the benzothiazole scaffold marked a significant evolution in the field. Researchers found that adding fluorine atoms to the benzene (B151609) ring could substantially enhance the potency of these compounds. For instance, studies have shown that 6-fluoro substituted benzothiazoles exhibit improved cytotoxicity against certain cancer cell lines compared to their non-fluorinated counterparts. nih.gov This has led to the synthesis and evaluation of a diverse array of fluorinated benzothiazole derivatives, including those with single fluorine substituents and trifluoromethyl groups, in a search for new therapeutic agents. chemijournal.comsphinxsai.com This progression from the parent scaffold to targeted fluorinated analogues demonstrates a clear trend toward rational drug design to optimize pharmacological profiles.
Scope and Research Imperatives for Tetrafluoro-1,3-benzothiazol-2-amine
This compound represents a frontier compound within the class of fluorinated benzothiazoles. While extensive research exists for mono- and tri-fluorinated analogues, the specific properties and synthesis of the tetra-fluorinated variant are not as widely documented in publicly available literature, indicating it is an area ripe for novel investigation.
The primary research imperative for this compound is its synthesis and subsequent biological evaluation. Based on established principles of fluorine chemistry, the presence of four fluorine atoms on the benzothiazole ring is predicted to have a profound impact on its physicochemical properties.
Key Research Goals:
Chemical Synthesis: Developing an efficient and scalable synthetic route to this compound is the first critical step. This would likely involve the cyclization of a polyfluorinated aniline (B41778) derivative.
Pharmacological Screening: A thorough investigation of its biological activity is paramount. Given the known activities of related compounds, key areas for screening would include:
Anticancer Activity: To determine if the high degree of fluorination enhances cytotoxicity against various cancer cell lines. nih.gov
Antimicrobial Properties: To assess its efficacy against bacterial and fungal strains, a known strength of the benzothiazole class. sphinxsai.com
Neuroprotective Potential: To explore its activity in models of neurological disorders, as seen with other benzothiazole derivatives like Riluzole. nih.gov
Structure-Activity Relationship (SAR) Studies: Comparing the biological data of this compound with less-fluorinated analogues would provide crucial insights into the SAR. This would clarify the role of polyfluorination in modulating potency and selectivity, guiding future molecular design.
The study of this compound is therefore driven by the hypothesis that its extensive fluorination could lead to a novel compound with significantly enhanced stability, membrane permeability, and biological potency, potentially yielding a valuable lead for therapeutic development.
Table 2: Comparison of Fluorinated Benzothiazole Scaffolds
| Compound Class | Degree of Fluorination | Known/Potential Research Focus |
|---|---|---|
| Benzothiazol-2-amine | None | Baseline scaffold for biological activity studies. researchgate.net |
| 6-Fluoro-1,3-benzothiazol-2-amine | Mono-fluorinated | Enhanced antimicrobial and anticancer activity. nih.govsphinxsai.com |
| 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | Tri-fluorinated (as CF3) | Potent biological activity, used as a chemical building block. sigmaaldrich.com |
| This compound | Tetra-fluorinated | Novel synthesis, exploration of enhanced potency due to polyfluorination. |
Structure
3D Structure
Properties
CAS No. |
70015-95-1 |
|---|---|
Molecular Formula |
C7H2F4N2S |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C7H2F4N2S/c8-1-2(9)4(11)6-5(3(1)10)13-7(12)14-6/h(H2,12,13) |
InChI Key |
MVIHWYQJGLQSIR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1SC(=N2)N)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Tetrafluoro 1,3 Benzothiazol 2 Amine and Its Precursors
Strategies for the Construction of the Tetrafluorinated Benzene (B151609) Ring within the Benzothiazole (B30560) Scaffold
A primary approach to synthesizing the target compound involves starting with a pre-fluorinated aromatic precursor, such as pentafluoroaniline, and subsequently constructing the thiazole (B1198619) ring onto this scaffold.
The most direct method for forming the 4,5,6,7-tetrafluorobenzothiazole skeleton is through the intramolecular cyclization of N-pentafluorophenylthiourea. This precursor is typically prepared by the reaction of pentafluoroaniline with a thiocyanating agent. The subsequent cyclization can be induced under various conditions to yield the 2-aminobenzothiazole (B30445) ring system.
A related and widely applicable method involves the cyclization of N-arylthioamides. Specifically, 2-substituted 4,5,6,7-tetrafluorobenzothiazoles can be prepared via the intramolecular cyclization of N-pentafluorophenylthioamides. researchgate.net Another established route is the Jacobsen cyclization, which traditionally involves the reaction of an aniline (B41778) with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-aminobenzothiazole. For fluorinated derivatives, this reaction would start with the corresponding fluorinated aniline. For instance, the cyclization of functionalized thioureas bearing pendant groups can be controlled to yield specific isomers. researchgate.net While not specifically documented for the tetrafluoro-analogue, this method's principles are foundational.
The cyclization of thiourea (B124793) derivatives is a cornerstone of thiazole synthesis. mdpi.commdpi.com The reaction of an α-haloketone with a thiourea (the Hantzsch reaction) is a classic method for forming the thiazole ring, which can be adapted for benzothiazoles by using an appropriate o-aminophenyl precursor. mdpi.com
An alternative strategy for constructing the tetrafluorinated ring is to introduce the fluorine atoms onto a pre-formed benzothiazole nucleus via a halogen-exchange (Halex) reaction. This process involves the substitution of other halogens, typically chlorine, with fluorine using a nucleophilic fluoride (B91410) source.
The Halex reaction would conceptually start with 2-amino-4,5,6,7-tetrachlorobenzothiazole. This precursor would be subjected to a high-temperature reaction with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The efficiency of this exchange is highly dependent on the reaction conditions and the presence of a phase-transfer catalyst. researchgate.net Catalysts such as tetraphenylphosphonium (B101447) bromide are effective in facilitating the transfer of fluoride ions to the aromatic ring, enabling the reaction to proceed at lower temperatures and with higher selectivity. researchgate.net While highly effective for many aromatic systems, the successful perfluorination of a benzothiazole ring via this method requires careful optimization to avoid decomposition and to drive the reaction to completion.
Deoxyfluorination, using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST), is another method for introducing fluorine but is more commonly used to convert hydroxyl or carbonyl groups to C-F bonds and is less practical for the direct fluorination of an aromatic ring compared to the Halex process for perhalogenated systems.
Approaches for Introducing the 2-Amino Functionality
The introduction of the 2-amino group can be achieved either as the final step on a pre-formed tetrafluorobenzothiazole ring or concurrently during the ring's formation.
Direct amination involves converting a functional group at the 2-position of the tetrafluorobenzothiazole ring into an amino group. A common precursor for this approach is 2-mercapto-4,5,6,7-tetrafluorobenzothiazole. This mercaptan can be synthesized and then converted to the 2-amino derivative. One pathway involves the oxidation of the mercaptan to di(4,5,6,7-tetrafluorobenzothiazol-2-yl) disulfide. researchgate.net This disulfide can then react with various amines to form sulfenyl amides, which are potential intermediates for the target 2-amino compound. researchgate.net
Alternatively, a 2-halo-4,5,6,7-tetrafluorobenzothiazole could serve as a substrate for nucleophilic aromatic substitution with ammonia (B1221849) or a protected amine equivalent. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, which uses a palladium catalyst, could also be employed for this transformation, offering a versatile route to the desired product.
Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like aminobenzothiazoles in a single step from several starting materials. mdpi.com A hypothetical MCR for tetrafluoro-1,3-benzothiazol-2-amine could involve the one-pot reaction of a tetrafluorinated o-aminothiophenol derivative with a cyanating agent.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also powerful tools. For example, a thiourea-catalyzed (4+1) cyclization/rearrangement cascade reaction provides a route to complex heterocyclic structures. researchgate.net The synthesis of 2-aminothiazole (B372263) derivatives through the reaction of α-haloketones, thiourea, and an aldehyde is a well-established multi-component approach that highlights the utility of this strategy. researchgate.net These principles can be extended to the synthesis of the tetrafluorinated benzothiazole target by using appropriately fluorinated starting materials.
Novel Catalytic Systems in the Synthesis of this compound
The synthesis of benzothiazoles, including their fluorinated analogues, has been significantly advanced by the development of novel catalytic systems that improve efficiency, yield, and environmental footprint.
For the cyclization step, various catalysts have been shown to be effective. Pentafluorophenylammonium triflate (PFPAT) has been demonstrated as a mild, efficient, and reusable catalyst for the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aldehydes in water, representing a green chemistry approach. researchgate.net Organocatalysts, such as bifunctional thioureas, have been used for asymmetric annulation reactions to construct complex heterocyclic systems, showcasing the potential for stereocontrolled synthesis. beilstein-journals.org
In the context of halogen-exchange reactions, phase-transfer catalysts like tetraphenylphosphonium bromide are crucial for achieving high yields and selectivities in the fluorination of chloroaromatics. researchgate.net For direct amination strategies that rely on cross-coupling, palladium-based catalysts, often in combination with specialized phosphine (B1218219) ligands, are the state-of-the-art for forming the critical C-N bond. Ruthenium catalysts have also been employed for macrocyclization reactions involving thiazole cores, indicating their utility in complex molecular construction. nih.gov
Advanced Structural Elucidation and Solid State Characterization of Tetrafluoro 1,3 Benzothiazol 2 Amine
Single-Crystal X-ray Diffraction Analysis of Tetrafluoro-1,3-benzothiazol-2-amine
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
While a crystal structure for this compound is not publicly available, an analysis of its parent compound, 1,3-benzothiazol-2-amine , provides a foundational understanding of the core molecular geometry. In a low-temperature single-crystal analysis, the 1,3-benzothiazole ring system is observed to be essentially planar. nih.gov The introduction of four fluorine atoms onto the benzene (B151609) ring would be expected to cause minor deviations in planarity and significantly alter the electronic properties and bond lengths due to fluorine's high electronegativity.
For comparative purposes, selected geometric parameters for the parent compound, 1,3-benzothiazol-2-amine, are presented below.
Table 1: Selected Bond Lengths and Angles for 1,3-Benzothiazol-2-amine
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | C7-S1 | 1.75 Å |
| Bond Length | C2-N1 | 1.32 Å |
| Bond Length | C2-N2 | 1.35 Å |
| Bond Angle | N1-C2-S1 | 112.0° |
| Bond Angle | N2-C2-N1 | 124.0° |
| Bond Angle | N2-C2-S1 | 124.0° |
Note: Data is for the non-fluorinated parent compound 1,3-benzothiazol-2-amine and is intended for illustrative purposes. Atom numbering is based on standard crystallographic files.
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and π-π stacking. In the crystal structure of 1,3-benzothiazol-2-amine, molecules form centrosymmetric dimers through N-H···N hydrogen bonds involving the amino group and the thiazole (B1198619) nitrogen atom. researchgate.netnih.gov These dimers are further linked into two-dimensional networks. nih.govnih.gov
For this compound, the presence of highly electronegative fluorine atoms would introduce the possibility of additional C-F···H or C-F···π interactions, potentially leading to a significantly different and more complex supramolecular assembly compared to its non-fluorinated counterpart.
Table 2: Hydrogen Bond Geometry for 1,3-Benzothiazol-2-amine
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N2-H2B···N1 | 0.82 | 2.25 | 3.06 | 171 |
| N2-H2A···N1 | 0.82 | 2.51 | 3.20 | 142 |
Note: Data is for the non-fluorinated parent compound 1,3-benzothiazol-2-amine and is intended for illustrative purposes. nih.gov
Spectroscopic Methodologies for Comprehensive Structural Assignment
Spectroscopic techniques are essential for confirming the identity and structure of a compound, providing complementary information to diffraction methods.
NMR spectroscopy is a powerful tool for mapping the chemical environment of specific nuclei.
¹H NMR: In this compound, the ¹H NMR spectrum would be expected to be relatively simple, primarily showing a broad signal for the amino (-NH₂) protons. The exact chemical shift would depend on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbons bonded to fluorine would exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons would be significantly influenced by the strong electron-withdrawing effects of the fluorine substituents. mdpi.comwisc.edu For example, carbons in a fluorinated benzene ring typically appear in distinct regions of the spectrum. nih.gov
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov For a tetrafluoro-substituted benzene ring, the spectrum would show distinct signals for each chemically non-equivalent fluorine atom. The chemical shifts and the magnitude of the fluorine-fluorine (F-F) coupling constants would be diagnostic of their relative positions (ortho, meta, para) on the benzothiazole (B30560) ring system. capes.gov.brspectrabase.com
Table 3: Predicted NMR Data for this compound
| Spectrum | Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity/Coupling |
|---|---|---|---|
| ¹H NMR | -NH₂ | 5.0 - 8.0 | Broad singlet |
| ¹³C NMR | Aromatic C-F | 140 - 165 | Doublet (large ¹JCF) |
| ¹³C NMR | Aromatic C-S/C-N | 110 - 155 | Varies (singlet, doublet, triplet) |
| ¹³C NMR | C=N | ~160-170 | Singlet or triplet (coupling to adjacent F) |
| ¹⁹F NMR | Aromatic C-F | -110 to -160 | Doublets, Triplets, or Doublet of Doublets |
Note: These are generalized predictions. Actual values depend on the specific isomer and experimental conditions.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
N-H Vibrations: The amino group would exhibit characteristic stretching vibrations in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹.
C=N and C=C Vibrations: The C=N stretch of the thiazole ring and the C=C stretching vibrations of the aromatic ring are expected in the 1500-1650 cm⁻¹ region.
C-F Vibrations: Strong, characteristic absorption bands for the C-F stretching vibrations would be prominent in the fingerprint region of the FT-IR spectrum, generally between 1000 and 1400 cm⁻¹.
C-S Vibrations: The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range. arabjchem.org
Table 4: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Thiazole Ring | C=N Stretch | 1600 - 1650 |
| Fluoroaromatic | C-F Stretch | 1000 - 1400 |
| Thiazole Ring | C-S Stretch | 600 - 800 |
Note: These are general ranges and can vary based on the complete molecular structure and intermolecular interactions. spectrabase.comnih.govresearchgate.net
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the unambiguous determination of its molecular formula. For C₇H₂F₄N₂S, the calculated exact mass is approximately 226.00.
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry also reveals characteristic fragmentation patterns that help confirm the structure. For an aminobenzothiazole structure, common fragmentation includes cleavage of the heterocyclic ring and loss of small neutral molecules. Alpha-cleavage adjacent to the amine is a characteristic fragmentation pathway for amines. libretexts.orglibretexts.org The presence of the tetrafluorinated benzene ring would also lead to fragments corresponding to the loss of fluorine or fluorinated moieties.
Table 5: Predicted High-Resolution Mass Spectrometry Data for C₇H₂F₄N₂S
| Ion | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | [C₇H₂F₄N₂S]⁺ | 226.0006 | Molecular Ion |
| [M-HCN]⁺ | [C₆H₂F₄NS]⁺ | 199.9940 | Loss of hydrogen cyanide from thiazole ring |
| [M-F]⁺ | [C₇H₂F₃N₂S]⁺ | 207.0047 | Loss of a fluorine atom |
| [C₆F₄S]⁺ | [C₆F₄S]⁺ | 183.9703 | Fragment corresponding to the tetrafluorothiophenol radical cation |
Note: Fragmentation is predictive and depends on ionization method and energy. nih.govmiamioh.edu
Chemical Reactivity and Derivatization Studies of Tetrafluoro 1,3 Benzothiazol 2 Amine
Reactivity of the 2-Amino Group
The 2-amino group attached to the benzothiazole (B30560) core is a versatile nucleophilic center, capable of participating in a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the fused tetrafluorinated ring.
Nucleophilic Acylation and Alkylation Reactions
The 2-amino group of benzothiazoles can undergo reactions with electrophilic reagents such as acyl halides and alkyl halides. While specific studies on the acylation of 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine are not extensively documented, related compounds demonstrate this reactivity. For instance, analogs like 6-(trifluoromethoxy)-2-benzothiazolamine (Riluzole) have been acetylated at the exocyclic amine. nih.gov
Alkylation of 2-aminobenzothiazole (B30445) derivatives can be complex, with potential for reaction at either the exocyclic amino group (exo-N) or the endocyclic thiazole (B1198619) nitrogen (endo-N). Studies on the parent 2-amino-1,3-benzothiazole have shown that alkylation with α-iodo ketones occurs preferentially at the endocyclic nitrogen atom, leading to the formation of 2-amino-1,3-benzothiazolium salts. nih.govmdpi.com This regioselectivity is attributed to the electronic structure of the heterocyclic system. It is expected that 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine would exhibit similar behavior, though the strong electron-withdrawing effect of the fluorine atoms might further influence the relative nucleophilicity of the two nitrogen centers.
Table 1: Representative Alkylation Reactions of 2-Aminobenzothiazole
| Reagent | Product Type | Position of Attack | Reference |
|---|---|---|---|
| α-Iodo Ketones | 2-Amino-1,3-benzothiazolium salt | Endocyclic Nitrogen | nih.gov |
| Methyl Halide | N-methyl-2-aminobenzothiazole | Exocyclic Nitrogen | nih.gov |
This table is based on reactivity data for 2-aminobenzothiazole and its derivatives; specific outcomes for the tetrafluoro-substituted compound may vary.
Formation of Schiff Bases and Related Imines
The condensation of the primary amino group with aldehydes or ketones is a well-established method for forming Schiff bases (imines). This reaction has been successfully applied to various fluorinated 2-aminobenzothiazole derivatives. For example, 4,6-difluoro-2-aminobenzothiazole readily reacts with substituted aromatic aldehydes in an alcoholic medium, often with an acid catalyst like glacial acetic acid, to produce the corresponding N-benzylidene-4,6-difluorobenzothiazol-2-amines in good yields. medwinpublishers.com
The reaction proceeds via nucleophilic attack of the 2-amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the azomethine (-N=CH-) linkage. Given this precedent, 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine is expected to react similarly with a range of aldehydes to furnish a library of novel Schiff bases for various chemical applications. medwinpublishers.comnih.gov
Table 2: Examples of Schiff Base Formation with Fluorinated 2-Aminobenzothiazoles
| 2-Aminobenzothiazole Derivative | Aldehyde | Product | Reference |
|---|---|---|---|
| 4,6-Difluoro-2-aminobenzothiazole | 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4,6-difluorobenzothiazol-2-amine | medwinpublishers.com |
| 4,6-Difluoro-2-aminobenzothiazole | 4-Nitrobenzaldehyde | 4,6-Difluoro-N-(4-nitrobenzylidene)benzothiazol-2-amine | medwinpublishers.com |
Diazotization and Azo Coupling Reactions
Primary aromatic amines are known to react with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid) to form diazonium salts. This process, known as diazotization, is a cornerstone of synthetic chemistry, particularly for the production of azo dyes. The 2-amino group of the benzothiazole nucleus can be converted into a diazonium group (-N₂⁺).
This resulting diazonium salt of tetrafluoro-1,3-benzothiazole would be an active electrophile, capable of reacting with electron-rich aromatic compounds (such as phenols, anilines, or other activated heterocycles) in a reaction known as azo coupling. This electrophilic aromatic substitution reaction would lead to the formation of highly conjugated azo compounds, which are often intensely colored. While specific examples involving 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine are not prominent in the literature, the general methodology is widely applied to other substituted 2-aminobenzothiazoles.
Reactivity Pertaining to the Tetrafluorinated Aromatic Ring
The benzene (B151609) portion of the molecule is rendered exceptionally electron-deficient by the presence of four strongly electronegative fluorine atoms. This electronic feature dictates its reactivity, generally deactivating it towards electrophilic attack while strongly activating it for nucleophilic substitution.
Investigation of Electrophilic Aromatic Substitution Patterns (if observed)
Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, typically require an electron-rich aromatic ring to proceed efficiently. The tetrafluorinated benzene ring in 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine is severely deactivated towards electrophiles. The fluorine atoms are powerful deactivating groups due to their inductive electron withdrawal. Although the amino group is typically a strong activating group, its effect is likely insufficient to overcome the cumulative deactivation by four fluorine atoms and the fused thiazole ring. Furthermore, under the strongly acidic conditions often required for EAS, the 2-amino group would be protonated, becoming a deactivating, meta-directing group. Consequently, electrophilic aromatic substitution on the tetrafluorinated ring is considered highly unfavorable and has not been reported.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Moiety
In stark contrast to its inertness towards electrophiles, the electron-poor nature of the polyfluorinated ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). The fluorine atoms act as good leaving groups when attached to such an activated ring. Nucleophiles can attack the aromatic ring, displacing one of the fluorine atoms. researchgate.net
Research on other polyfluoroarenes demonstrates that such reactions proceed readily, often with high regioselectivity. researchgate.net For 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine, the attack is most likely to occur at the C7 position (para to the electron-donating sulfur atom of the fused ring) and the C5 position (para to the ring junction). The precise regiochemical outcome would depend on the nature of the nucleophile and the reaction conditions. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. This reactivity provides a powerful pathway for the synthesis of highly functionalized benzothiazole derivatives where one or more fluorine atoms are replaced by other functional groups.
Table 3: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile (Nu⁻) | Expected Product | Displaced Group |
|---|---|---|
| Methoxide (CH₃O⁻) | 7-Methoxy-4,5,6-trifluoro-1,3-benzothiazol-2-amine | Fluoride (B91410) (F⁻) |
| Thiophenoxide (C₆H₅S⁻) | 7-(Phenylthio)-4,5,6-trifluoro-1,3-benzothiazol-2-amine | Fluoride (F⁻) |
This table represents expected reactions based on established SNAr principles on polyfluoroarenes. researchgate.net
Research on Tetrafluoro-1,3-benzothiazol-2-amine Remains Limited
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical reactivity and derivatization of this compound to construct a detailed article based on the requested outline.
Searches for functionalization strategies, including the introduction of linkers, bridging moieties, and heterocyclic ring annulation reactions, did not yield specific examples or dedicated studies for this particular perfluorinated compound. The high degree of fluorination on the benzene ring significantly alters its chemical properties compared to standard benzothiazole derivatives, making direct extrapolation from non-fluorinated analogues scientifically unsound.
While general methodologies exist for the derivatization of the broader benzothiazole class, the unique electronic effects and reactivity of the tetrafluorinated core require specific investigation. Without dedicated research on this compound, any discussion on its derivatization would be speculative and fall outside the required standards of scientific accuracy.
Therefore, the sections on functionalization strategies for generating novel derivatives of this compound, including the introduction of linkers and heterocyclic ring fusion, cannot be adequately addressed at this time due to a lack of published research.
Computational and Theoretical Investigations of Tetrafluoro 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, stability, and reactivity of complex molecules like tetrafluoro-1,3-benzothiazol-2-amine. These computational methods provide detailed insights into molecular geometries, frontier molecular orbitals, and the nature of chemical bonds, complementing experimental findings.
Density Functional Theory (DFT) for Optimized Geometries and Frontier Molecular Orbitals (HOMO/LUMO)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govnih.gov By using functionals like B3LYP, researchers can calculate the optimized geometries, frontier molecular orbitals (HOMO and LUMO), and other electronic parameters. nih.govacademie-sciences.fr
The optimized geometry of benzothiazole (B30560) derivatives reveals a nearly planar structure for the benzothiazole ring system. nih.gov For instance, in a related trifluoroethanol-substituted benzothiazole, the ring system's root-mean-square deviation was found to be a mere 0.006 Å. nih.gov Theoretical calculations on similar structures have shown good agreement between the calculated and experimental geometric parameters, such as bond lengths and angles. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's polarizability and its tendency to undergo electronic transitions. nih.govscirp.org In many benzothiazole derivatives, the HOMO is typically spread across the entire molecule, while the LUMO is often localized on the benzothiazole moiety. nih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov
Theoretical studies on related benzothiazole-containing systems have successfully used DFT to predict their electronic and spectroscopic properties. academie-sciences.frresearchgate.net Time-dependent DFT (TD-DFT) calculations are also employed to understand the electronic transitions and to correlate them with experimental UV-Vis spectra. nih.govacademie-sciences.fr
Table 1: Calculated Electronic Properties of a Benzothiazole Derivative
| Parameter | Value |
| HOMO Energy | -0.26751 eV |
| LUMO Energy | -0.18094 eV |
| HOMO-LUMO Gap (ΔE) | -0.08657 eV |
This data is for a related benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is presented for illustrative purposes. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density between occupied and unoccupied orbitals, which signifies intramolecular charge transfer and hyperconjugative interactions. scirp.orgresearchgate.net This analysis provides a quantitative measure of these interactions through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a donor NBO to an acceptor NBO. scirp.org
This analysis helps in understanding the nature of the bonding and the distribution of electron density, which are crucial for predicting the molecule's reactivity and its potential for intermolecular interactions. nih.govscirp.org
Mechanistic Insights into Key Reactions Involving this compound
Computational modeling provides a powerful lens through which to view the intricate dance of atoms during chemical reactions. By mapping out reaction pathways and identifying the energetic barriers of transition states, a deeper understanding of the mechanisms governing the transformations of this compound can be achieved.
Computational Modeling of Reaction Pathways and Transition States
Computational studies, often employing DFT, can be utilized to model the reaction pathways of processes like trifluoroethylation. rsc.org These models help in understanding the step-by-step mechanism of a reaction, including the identification of intermediates and transition states. For instance, in the synthesis of related heterocyclic compounds, computational analysis has been used to calculate the energy barriers for the conversion between different tautomers, such as the amino and imino forms, indicating which form is more stable. nih.gov The study of transition states is crucial for determining the kinetics of a reaction, as the energy of the transition state dictates the activation energy and, consequently, the reaction rate.
Prediction of Regio- and Stereoselectivity
Computational methods are also instrumental in predicting the regio- and stereoselectivity of chemical reactions. By calculating the energies of different possible products and the transition states leading to them, chemists can often predict which isomer will be preferentially formed. This is particularly important in the synthesis of complex molecules where multiple reaction sites are available. While specific computational studies on the regio- and stereoselectivity of this compound are not detailed in the provided results, the general applicability of these methods is well-established in organic chemistry.
Intermolecular Interactions and Supramolecular Assembly Prediction
The way molecules interact with each other governs their self-assembly into larger, ordered structures. These non-covalent interactions, though weaker than covalent bonds, play a critical role in determining the crystal packing and macroscopic properties of materials.
Computational studies can predict and analyze the supramolecular assemblies of molecules. nih.govmdpi.com These interactions are vital in crystal engineering and materials science. In the solid state, molecules of benzothiazole derivatives can be linked through various non-covalent interactions, including hydrogen bonds (such as N—H⋯N), π-π stacking, and other weak interactions. researchgate.netresearchgate.net
For example, the crystal structure of 1,3-benzothiazol-2-amine reveals that molecules form dimers through N—H⋯N hydrogen bonds, which are then further linked to create an infinite two-dimensional network. researchgate.net Theoretical calculations on the association of benzothiazole derivative molecules have shown significant binding energies arising from a combination of lp(S)···π and π···π stacking interactions, which occur between the frontier molecular orbitals. researchgate.net Computational tools like Non-Covalent Interaction (NCI) index analysis can further elucidate the nature and strength of these non-covalent interactions that stabilize the supramolecular structures. mdpi.com
Analysis of Hydrogen Bonding Networks and Energetics
No experimental or computational studies detailing the hydrogen bonding networks and associated energetics for 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine have been identified.
For the non-fluorinated parent compound, 1,3-benzothiazol-2-amine, crystallographic studies show that molecules form centrosymmetric dimers in the solid state. nih.govresearchgate.net These dimers are established through N—H⋯N hydrogen bonds involving the exocyclic amino group and the endocyclic nitrogen atom of a neighboring molecule. nih.govresearchgate.net These primary dimers are then further linked by a second type of N—H⋯N hydrogen bond, creating extensive two-dimensional networks. nih.govresearchgate.net
A theoretical investigation of this compound would involve quantum chemical calculations, likely using Density Functional Theory (DFT), to model these interactions. Such an analysis would typically compute the interaction energies, geometric parameters (bond lengths and angles), and vibrational frequency shifts associated with the hydrogen bonds. The electron-withdrawing nature of the four fluorine atoms on the benzene (B151609) ring would be expected to influence the acidity of the amine protons and the basicity of the thiazole (B1198619) nitrogen, potentially altering the strength and geometry of the hydrogen bonds compared to the parent compound. However, without specific research, these effects remain hypothetical.
Chalcogen Bonding and π-Stacking Interactions in Crystal Lattices
There is no specific literature available describing the chalcogen bonding or π-stacking interactions within the crystal lattice of 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine.
Chalcogen Bonding: Chalcogen bonding is a noncovalent interaction involving a region of positive electrostatic potential (a σ-hole) on a covalently bonded chalcogen atom (like the sulfur in the thiazole ring) and a Lewis base. nih.gov Studies on related heterocyclic systems demonstrate that sulfur atoms can participate in such interactions, for instance with anions or other nucleophilic atoms in a crystal lattice. nih.gov A computational study would be required to calculate the molecular electrostatic potential surface of this compound to determine if a significant σ-hole exists on the sulfur atom and to predict its potential for engaging in chalcogen bonds.
π-Stacking Interactions: Aromatic π-stacking is a critical stabilizing force in the crystal packing of many benzothiazole derivatives. researchgate.net These interactions typically occur between the electron-rich π-systems of the fused rings. The introduction of four highly electronegative fluorine atoms onto the benzene ring in this compound would drastically alter its electronic properties. This perfluorination leads to a highly electron-deficient (quadrupole-enhanced) aromatic ring. Consequently, any π-stacking interactions would likely be of a "quadrupole-quadrupole" or "π-π electron-deficient/electron-deficient" nature, which are generally repulsive, or could involve favorable interactions with other non-fluorinated aromatic systems if present in a co-crystal. It has been noted that fluorine substituents can have an inhibitory effect on cation-π interactions by withdrawing electron density from the aromatic ring. mdpi.com A detailed analysis, however, would necessitate crystal structure data and computational modeling, which are currently unavailable.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
No publications were found that present predicted spectroscopic parameters (such as NMR, IR, or UV-Vis) for this compound, nor are there published experimental spectra to serve as a basis for validation.
Computational chemistry offers powerful tools for predicting spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. wikipedia.org Theoretical calculations of this nature have been successfully applied to other benzothiazole derivatives, showing good correlation with experimental values. wikipedia.org
A typical computational workflow would involve:
Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a basis set like 6-311G(d,p)).
Performing GIAO-DFT calculations on the optimized structure to predict NMR chemical shifts.
Calculating vibrational frequencies to predict the IR spectrum. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors.
Using Time-Dependent DFT (TD-DFT) to predict electronic transitions and simulate the UV-Vis absorption spectrum.
Without experimental data for 4,5,6,7-tetrafluoro-1,3-benzothiazol-2-amine, any such theoretical predictions would remain unvalidated hypotheses.
Structure Reactivity and Structure Property Relationship Studies
Influence of Fluorine Substitution on Electronic Properties and Acid-Base Behavior
The four electron-withdrawing fluorine atoms on the benzo ring of tetrafluoro-1,3-benzothiazol-2-amine have a significant impact on its electronic properties and acid-base behavior. This influence is primarily due to the strong inductive (-I) effect of fluorine, which withdraws electron density from the aromatic system and, by extension, from the heterocyclic thiazole (B1198619) ring and the exocyclic amino group.
Computational studies on related fluorinated benzothiazole (B30560) derivatives provide insights into these electronic perturbations. For instance, density functional theory (DFT) calculations on benzothiazoles substituted with electron-withdrawing groups, such as trifluoromethyl (-CF3), have shown a lowering of the HOMO-LUMO energy gap. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. mdpi.com By analogy, the four fluorine atoms in this compound would be expected to lower its HOMO-LUMO gap compared to the parent 2-aminobenzothiazole (B30445), thus rendering the molecule more reactive.
The table below, based on DFT calculations of related compounds, illustrates the expected effect of fluorine substitution on key electronic properties.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| 2-Aminobenzothiazole | (estimated) -6.0 to -6.5 | (estimated) -1.0 to -1.5 | (estimated) 4.5 to 5.5 |
| This compound | (expected lower) | (expected lower) | (expected lower) |
Note: The values for 2-Aminobenzothiazole are estimated based on typical values for aromatic amines and benzothiazoles. The expected trend for this compound is a decrease in both HOMO and LUMO energies and a smaller energy gap due to the strong electron-withdrawing effect of the fluorine atoms.
Correlation Between Molecular Structure and Chemical Transformations
The chemical reactivity of this compound is intrinsically linked to its molecular structure. The presence of the electron-deficient tetrafluorinated ring and the nucleophilic exocyclic amino group provides multiple sites for chemical transformations.
The exocyclic amino group is a key site for various reactions. It can undergo acylation, alkylation, and condensation reactions. For example, it can react with chloroacetyl chloride to form an N-acylated intermediate, which can then be further functionalized. researchgate.netuokerbala.edu.iq The nucleophilicity of this amino group is, however, expected to be lower than that of non-fluorinated 2-aminobenzothiazole due to the electron-withdrawing effect of the fluorine atoms.
The tetrafluorinated benzene (B151609) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the fluorine atoms activates the ring towards attack by nucleophiles. This allows for the replacement of one or more fluorine atoms with other functional groups, providing a pathway to a diverse range of derivatives. The positions of substitution will be governed by the directing effects of the fused thiazole ring and the remaining fluorine atoms.
Furthermore, the endocyclic nitrogen atom of the thiazole ring can participate in reactions with electrophiles, leading to the formation of fused heterocyclic systems. Multicomponent reactions involving 2-aminobenzothiazoles, aldehydes, and other reagents are known to produce complex heterocyclic structures, and similar transformations can be envisioned for the tetrafluorinated analogue. nih.govnih.gov
Steric and Electronic Effects of Substituents on Amine Reactivity and Ring Functionalization
The reactivity of both the exocyclic amine and the benzothiazole ring can be modulated by the introduction of further substituents. The steric and electronic effects of these substituents play a crucial role in directing the outcome of chemical reactions.
Amine Reactivity: The reactivity of the exocyclic amino group is highly sensitive to electronic effects. Electron-donating groups attached to the benzothiazole ring would increase the nucleophilicity of the amine, making it more reactive towards electrophiles. Conversely, additional electron-withdrawing groups would further decrease its reactivity.
Steric hindrance around the amino group can also impact its reactivity. Bulky substituents near the 2-position could impede the approach of reagents, slowing down or preventing reactions at the amino group.
Ring Functionalization: For nucleophilic aromatic substitution on the tetrafluorinated ring, the regioselectivity is governed by a combination of steric and electronic factors. The incoming nucleophile will preferentially attack positions that are most electronically deficient and sterically accessible. The fused thiazole ring will exert its own directing influence on the substitution pattern.
The introduction of substituents on the exocyclic amine can also influence ring functionalization. For instance, converting the amino group into a different functional group could alter the directing effects for subsequent electrophilic or nucleophilic substitution reactions on the aromatic ring. Structure-activity relationship studies on related 2-aminobenzothiazole inhibitors have shown that modifications at both the exocyclic amine and the 6-position of the benzothiazole ring significantly impact their biological activity, highlighting the importance of substituent effects. nih.gov
The following table summarizes the expected influence of substituent properties on the reactivity of this compound.
| Substituent Property | Effect on Amine Nucleophilicity | Effect on Ring Susceptibility to SNAr |
| Electron-donating | Increase | Decrease |
| Electron-withdrawing | Decrease | Increase |
| Sterically bulky (near amine) | Decrease | Minimal |
| Sterically bulky (on ring) | Minimal | Decrease (at substitution site) |
Future Research Directions and Potential Applications in Chemical Synthesis
Development of More Sustainable and Efficient Synthetic Routes
A primary focus of future research will be the development of environmentally benign and efficient methods for the synthesis of tetrafluoro-1,3-benzothiazol-2-amine. Traditional methods for the synthesis of 2-aminobenzothiazoles often involve harsh reagents and solvents. nih.gov Modern synthetic chemistry, however, increasingly emphasizes green chemistry principles.
Future synthetic strategies could explore:
Water-Promoted Synthesis: Research has demonstrated that water can be an effective solvent for the synthesis of 2-aminobenzothiazoles, often leading to significant rate acceleration and simplified workup procedures. nih.govacs.orgnih.gov Investigating the reaction of a hypothetical tetrafluoro-2-aminothiophenol with various reagents in water, potentially catalyzed by metal ions like iron(III) or copper(I), could provide a sustainable route. nih.govmdpi.comrsc.orgnih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.gov Applying microwave-assisted organic synthesis (MAOS) to the cyclization reactions leading to the tetrafluorobenzothiazole core could drastically improve efficiency. rsc.orgjchemrev.comnih.gov
Catalytic Approaches: The use of catalysts is central to modern organic synthesis. Future work could focus on identifying novel and reusable catalysts for the formation of the benzothiazole (B30560) ring. This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste. rsc.org The use of pentafluorophenylammonium triflate (PFPAT) has been shown to be an efficient and reusable catalyst for 2-arylbenzothiazole synthesis in water and could be adapted. acs.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Water-Promoted Synthesis | Environmentally benign, potential for rate acceleration, simplified purification. nih.govacs.org | Optimization of reaction conditions (temperature, catalysts) in aqueous media. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free reactions. nih.govnih.gov | Development of specific microwave protocols for the cyclization of highly fluorinated precursors. |
| Advanced Catalysis | High efficiency, potential for recyclability, milder reaction conditions. nih.govrsc.org | Screening of novel metal-based and organocatalysts for the key bond-forming reactions. |
Exploration of Novel Chemical Transformations and Derivatization Pathways
The this compound scaffold is rich in reactive sites, offering numerous possibilities for derivatization to create novel molecules with unique properties. The 2-amino group and the highly fluorinated aromatic ring are the primary handles for chemical modification. nih.govrsc.org
Future research in this area should investigate:
Functionalization of the 2-Amino Group: The amino group is a versatile functional group that can undergo a wide range of reactions, including acylation, alkylation, and formation of ureas, thioureas, and sulfonamides. nih.gov These derivatizations can be used to modulate the electronic properties and biological activity of the molecule.
Nucleophilic Aromatic Substitution (SNAr): The tetrafluorinated benzene (B151609) ring is highly activated towards nucleophilic attack. youtube.comrsc.org This allows for the selective replacement of one or more fluorine atoms with a variety of nucleophiles (e.g., alkoxides, thiolates, amines), providing access to a diverse library of substituted benzothiazoles. mdpi.com The regioselectivity of these substitutions will be a key area of investigation.
C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. acs.orgrsc.org Research into the selective C-H functionalization of the benzothiazole ring, for example at the C-2 position, could open up new avenues for creating complex molecular architectures. researchgate.netnih.gov
Utilization of this compound as a Versatile Building Block in Complex Chemical Synthesis
The unique properties conferred by the polyfluorinated benzothiazole scaffold make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. advion.comacs.orgnih.gov
Potential areas of application to be explored include:
Medicinal Chemistry: Fluorinated benzothiazoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comjchemrev.comcore.ac.uk The incorporation of fluorine can enhance metabolic stability and binding affinity. nih.gov this compound could serve as a key intermediate for the synthesis of novel drug candidates. acs.orgnih.gov For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective anticancer activity. acs.org
Materials Science: Polyfluorinated aromatic compounds often exhibit interesting electronic and photophysical properties. acs.org Future research could explore the incorporation of the this compound core into polymers or organic light-emitting diode (OLED) materials to tune their electronic and optical properties.
Agrochemicals: The benzothiazole nucleus is present in some agrochemicals. The introduction of fluorine atoms can enhance the efficacy and selectivity of these compounds.
Advanced Methodologies for Spectroscopic and Computational Analysis of Fluorinated Heterocycles
The detailed characterization of this compound and its derivatives will require the application of advanced analytical techniques.
Key methodologies for future investigation include:
¹⁹F NMR Spectroscopy: This is an indispensable tool for the analysis of fluorinated compounds. wikipedia.org The large chemical shift dispersion of ¹⁹F NMR allows for the sensitive detection and differentiation of fluorine atoms in different chemical environments. rsc.orgnih.govacs.orgresearchgate.net Future work should involve the systematic acquisition and interpretation of ¹⁹F NMR data for this class of compounds to establish structure-spectra correlations. Combining experimental and computational ¹⁹F NMR can be a powerful tool for structure elucidation. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of novel compounds. chromatographyonline.comnumberanalytics.com Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. numberanalytics.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Obtaining crystal structures of this compound and its derivatives will be essential for understanding their three-dimensional structure and packing.
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to predict the geometric, electronic, and spectroscopic properties of these molecules. acs.org Such studies can provide valuable insights into their reactivity and guide the design of new synthetic targets and experiments. nih.gov
| Analytical Technique | Application to this compound | Expected Insights |
| ¹⁹F NMR Spectroscopy | Structural characterization and purity assessment. | Precise location and chemical environment of fluorine atoms. wikipedia.org |
| High-Resolution Mass Spectrometry | Molecular formula determination and fragmentation analysis. | Unambiguous elemental composition and structural fragments. chromatographyonline.com |
| X-ray Crystallography | Determination of solid-state structure. | Detailed 3D molecular geometry and intermolecular interactions. researchgate.net |
| Computational Chemistry | Prediction of properties and reaction mechanisms. | Insights into reactivity, electronic structure, and spectroscopic data. acs.org |
Q & A
Q. Basic Characterization :
- Spectroscopy : Use H/F NMR to confirm fluorine substitution patterns and amine proton signals (δ ~5.5 ppm in DMSO-d6) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 259.98) .
Q. Advanced Techniques :
- X-ray Crystallography : Employ SHELXL for refinement of single-crystal data. Key parameters include R-factor (<0.05) and residual electron density maps to resolve fluorine positions .
- DFT Calculations : Compare experimental IR/Raman spectra with computational models (B3LYP/6-311+G(d,p)) to validate bond angles and torsional stability .
What methodologies are recommended for evaluating the biological activity of this compound?
Q. Basic Screening :
- Antimicrobial Assays : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC calculations .
Q. Advanced Mechanistic Studies :
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorogenic substrates for bacterial β-lactamases) to identify target interactions .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with proteins (e.g., DNA gyrase) and guide SAR studies .
How should researchers address contradictory data in biological activity studies?
Q. Methodological Considerations :
- Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting results .
- Environmental Controls : Replicate assays under standardized pH (7.4), temperature (37°C), and ionic strength to minimize variability .
- Orthogonal Assays : Cross-validate using fluorescence-based viability assays (e.g., resazurin) alongside traditional MTT .
What strategies improve regioselectivity in substitution reactions of this compound?
Q. Advanced Reaction Design :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amine) to steer electrophilic substitution to specific fluorine positions .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at the 4- or 6-positions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic aromatic substitution at electron-deficient sites .
How can computational modeling aid in understanding the compound’s mechanism of action?
Q. Advanced Approaches :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP, BBB permeability) for lead optimization .
What non-biological applications exist for this compound in materials science?
Q. Advanced Applications :
- Corrosion Inhibition : Synthesize azo dye derivatives and test inhibition efficiency (e.g., 83.81% at 2.5 ppm) via electrochemical impedance spectroscopy (EIS) in acidic media .
- Fluorescent Probes : Modify the amine group with pyrene or dansyl moieties for pH-sensitive imaging agents .
How can analytical methods be developed for quantifying trace impurities in the compound?
Q. Advanced Analytics :
- UHPLC-QTOF : Achieve ppb-level detection using a BEH C18 column (2.1 × 100 mm, 1.7 µm) and positive ion mode .
- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalysis) with collision/reaction cell technology .
What synthetic strategies enable diversification of the benzothiazole core for SAR studies?
Q. Advanced Derivative Synthesis :
- Alkylation/Acylation : React the 2-amine with benzyl chlorides or acyl chlorides under Schotten-Baumann conditions .
- Click Chemistry : Incorporate triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
What crystallographic software and parameters are critical for resolving fluorine positional disorder?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
